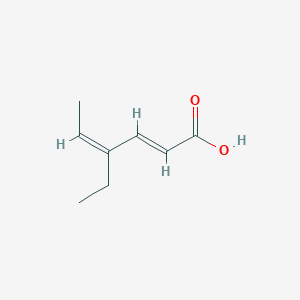

(2E,4Z)-4-ethylhexa-2,4-dienoic acid

Description

Significance of Diene Systems in Organic Synthesis and Natural Products

Conjugated dienes are fundamental building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. fiveable.menumberanalytics.com Their electron-rich nature makes them excellent participants in a variety of chemical reactions. One of the most powerful and well-known reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. fiveable.me This reaction is a cornerstone of synthetic chemistry due to its high degree of stereocontrol and its efficiency in creating cyclic compounds that are prevalent in many natural products and pharmaceuticals. numberanalytics.com

Beyond their synthetic utility, conjugated diene systems are integral components of numerous natural products. fiveable.menumberanalytics.com These compounds, synthesized by a wide array of organisms, exhibit diverse biological activities. The presence of the diene motif is often crucial to the molecule's function. Examples can be found in various classes of natural products, including terpenes, steroids, and polyketides.

The Role of Stereochemistry (E/Z Isomerism) in Dienoic Acid Functionality

The functionality of dienoic acids is profoundly influenced by their stereochemistry, specifically the geometric arrangement around the carbon-carbon double bonds. This is described by E/Z notation, which assigns priority to the substituents on each carbon of the double bond. The 'Z' configuration (from the German zusammen, meaning together) indicates that the higher-priority groups are on the same side, while the 'E' configuration (from the German entgegen, meaning opposite) indicates they are on opposite sides. chemguide.co.uk

This seemingly subtle difference in spatial arrangement can have a dramatic impact on a molecule's physical properties, such as melting point and solubility, as well as its chemical reactivity and biological activity. docbrown.infostudymind.co.uk The specific geometry of a dienoic acid can determine how it fits into the active site of an enzyme or a receptor on a cell surface, thereby dictating its physiological effect. ontosight.ai For instance, the different isomers of a dienoic fatty acid can be metabolized differently in biological systems, leading to distinct physiological outcomes. nih.gov

Contextualization of Alkyl-Substituted Dienoic Acids within Unsaturated Fatty Acid Research

Unsaturated fatty acids are a broad class of carboxylic acids with one or more carbon-carbon double bonds in their hydrocarbon chain. wikipedia.org They are fundamental components of lipids and play critical roles in biological processes, including energy storage, cell membrane structure, and cell signaling. ontosight.ainih.gov Research into unsaturated fatty acids is extensive, with significant focus on common examples like oleic acid, linoleic acid, and alpha-linolenic acid. nih.gov

Alkyl-substituted dienoic acids, such as (2E,4Z)-4-ethylhexa-2,4-dienoic acid, represent a more specialized area within this field. The presence of an alkyl group (in this case, ethyl) on the carbon backbone introduces additional structural complexity. Alkyl-branched fatty acids are of considerable interest for industrial applications, including their use in lubricants and cosmetics, due to their unique physical properties. aocs.orgresearchgate.net From a biological perspective, the alkyl substitution can influence how the fatty acid is metabolized and incorporated into cellular structures, potentially leading to unique biological activities.

Research Gaps and Future Directions in this compound Studies

A review of the existing scientific literature reveals a significant gap in the specific study of this compound. While the broader categories of conjugated dienes and alkyl-substituted fatty acids are well-established areas of research, this particular compound remains largely uncharacterized. Basic chemical and physical properties are available through databases, but in-depth experimental studies on its synthesis, reactivity, and potential biological activity are lacking. nih.govchemscene.com

Future research should be directed towards several key areas. Firstly, the development of efficient and stereoselective synthetic routes to produce this compound in high purity is essential for any further study. Secondly, a thorough investigation of its chemical reactivity, particularly in comparison to other stereoisomers of 4-ethylhexa-2,4-dienoic acid, would provide valuable insights into the influence of its specific geometry. Finally, exploring its potential biological activities, including its metabolic fate and its effects on cellular systems, could uncover novel applications in biochemistry or pharmacology. The limited focus on more complex substituted dienes in broader research highlights the opportunity for novel discoveries in this underexplored chemical space. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2E,4Z)-4-ethylhexa-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRFQULGRIAPJL-UDQYSLBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Investigations of 2e,4z 4 Ethylhexa 2,4 Dienoic Acid

Hypothesized Biosynthetic Pathways for Branched Dienoic Acids

The biosynthesis of branched-chain fatty acids, including dienoic acids like (2E,4Z)-4-ethylhexa-2,4-dienoic acid, is a complex process often integrated within larger metabolic pathways, most notably polyketide synthesis. wikipedia.orgmdpi.com The carbon backbone of such molecules suggests an origin from the sequential condensation of simple carboxylic acid units, a hallmark of polyketide biosynthesis. wikipedia.orgrsc.org

Potential Role in Polyketide Biosynthesis

This compound is hypothesized to be a product of a Type I modular polyketide synthase (PKS) pathway. nih.gov PKSs are large, multifunctional enzyme complexes that construct diverse carbon chains in an assembly-line fashion. nih.govresearchgate.net The structure of this compound, an eight-carbon chain with an ethyl branch, suggests its assembly from one propionate (B1217596) (or a propionyl-CoA equivalent) and three acetate (B1210297) (malonyl-CoA) extender units. rsc.org

The general process on a PKS assembly line involves:

Chain Initiation: A starter unit, likely acetyl-CoA, is loaded onto the PKS.

Chain Elongation: The growing polyketide chain is extended through the decarboxylative condensation of extender units like malonyl-CoA and methylmalonyl-CoA. nih.gov The ethyl branch at the C4 position likely originates from the incorporation of a propionyl-S-ACP unit at a specific step in the chain elongation. acs.org

Processing: After each condensation step, the β-keto group can be modified by a series of catalytic domains within the PKS module, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. nih.govosti.gov The specific combination of these domains determines the final structure of the polyketide chain. nih.gov

Chain Termination: The completed polyketide chain is released from the PKS, often by a thioesterase (TE) domain.

The formation of the specific stereochemistry of the conjugated diene and the ethyl branch in this compound points to the action of highly specific processing domains within a dedicated PKS module. rsc.org

Enzymatic Mechanisms for Diene Formation (e.g., Dehydratase Domains)

The formation of the conjugated (2E,4Z)-diene is a critical step in the biosynthesis of this molecule. This transformation is catalyzed by a dehydratase (DH) domain within the PKS module. nih.gov Standard DH domains catalyze the elimination of a water molecule from a β-hydroxyacyl intermediate to form an α,β-double bond. researchgate.netresearchgate.net

Recent research has identified novel DH domain variants capable of catalyzing the sequential elimination of two water molecules from a 3,5-dihydroxy thioester intermediate, directly producing a conjugated E,Z-diene. nih.govnih.gov This specialized mechanism is hypothesized to be responsible for generating the (2E,4Z)-diene system in the target molecule. nih.gov

The proposed mechanism proceeds as follows:

A PKS module containing ketoreductase (KR) domains generates a (3R, 5S)-3,5-dihydroxy thioester intermediate attached to an acyl carrier protein (ACP) domain. researchgate.net

A specialized DH-like domain first catalyzes the dehydration of the 3-hydroxy group, forming a (2E, 5S)-2-enoyl-5-hydroxy thioester intermediate. nih.govnih.gov

The same DH domain then catalyzes a second dehydration event at the 5-hydroxy position, resulting in the formation of the conjugated E,Z-diene. researchgate.netnih.gov

This dual dehydration activity by a single DH domain represents a significant expansion of the catalytic capabilities of these enzymes, enabling the direct and stereospecific synthesis of complex diene structures. nih.govnih.gov

Mechanistic Enzymology of Relevant Biotransformations

The biosynthesis of this compound requires the coordinated action of specific enzymes that introduce the ethyl branch and form the diene with precise stereochemistry.

Identification and Characterization of Enzymes Involved in Alkyl Branching

The introduction of alkyl branches at the β-position of a growing polyketide chain is a key diversifying modification. nih.gov This process is catalyzed by a dedicated cassette of enzymes, with a 3-hydroxy-3-methylglutaryl synthase (HMGS)-like enzyme playing a central role. nih.govrsc.org

For the formation of a β-ethyl branch, a unified pathway has been proposed:

An HMGS homologue catalyzes the aldol (B89426) addition of a propionyl-S-acyl carrier protein (ACP) donor to a β-keto-polyketide intermediate acceptor. acs.orgnih.gov

The resulting branched intermediate undergoes subsequent dehydration and decarboxylation, catalyzed by enoyl-CoA hydratase (ECH) domains, to generate the β-ethyl group. rsc.org

A critical component for this pathway is the provision of propionyl-S-ACP. Research has identified bifunctional acyltransferase/decarboxylase (AT/DC) enzymes, such as LnmK, which can generate propionyl-S-ACP from methylmalonyl-CoA. acs.org The presence of such an enzyme would be essential for the biosynthesis of this compound. These β-branching enzymes are standalone proteins that are recruited to specific PKS modules. nih.gov

| Enzyme/Domain | Function in Biosynthesis of this compound (Hypothesized) | Reference |

| Polyketide Synthase (PKS) | Assembles the carbon backbone from acetate and propionate units. | researchgate.net |

| Acyltransferase/Decarboxylase (AT/DC) | Generates propionyl-S-ACP from methylmalonyl-CoA for ethyl branching. | acs.org |

| 3-Hydroxy-3-methylglutaryl Synthase (HMGS) | Catalyzes the key aldol addition step to introduce the ethyl branch at the β-position. | nih.govrsc.org |

| Dehydratase (DH) Domain Variant | Catalyzes sequential dehydrations of a 3,5-dihydroxy intermediate to form the conjugated (2E,4Z)-diene. | nih.govnih.gov |

Enzyme Active Site Analysis and Substrate Specificity

The specificity of the enzymes involved ensures the correct structure of the final product.

Dehydratase (DH) Domain:

Active Site: Canonical DH domains possess a conserved His-Asp catalytic dyad. researchgate.netebi.ac.uk The histidine acts as a general base to abstract a proton from the α-carbon, while the aspartate protonates the β-hydroxyl group, facilitating water elimination. nih.govresearchgate.net

E,Z-Diene Formation: The specialized DH domains that form E,Z-dienes have been found to contain an additional, universally conserved histidine residue in their active site. nih.govnih.gov This second histidine is proposed to act as the base for the second dehydration step, abstracting a proton from C-4 of the enoyl-hydroxy intermediate to trigger the formation of the second double bond. nih.gov

Substrate Specificity: DH domains exhibit high stereospecificity for their β-hydroxyacyl substrates. nih.gov The geometry of the resulting double bond (E or Z) is dictated by the configuration (R or S) of the hydroxyl group. nih.govnih.gov The DH variant responsible for the (2E,4Z)-diene would specifically act on a (3R, 5S)-3,5-dihydroxy intermediate. researchgate.net

Alkyl Branching Enzymes (HMGS):

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Chromatographic Separation Techniques for (2E,4Z)-4-Ethylhexa-2,4-dienoic Acid Isomers

Chromatography is a foundational technique for the analysis of this compound and its isomers, enabling their separation based on differential partitioning between a stationary and a mobile phase. The choice of chromatographic method is critical for resolving the structurally similar geometric isomers, which include (2E,4E), (2Z,4E), and (2Z,4Z) in addition to the (2E,4Z) form.

High-Performance Liquid Chromatography (HPLC) with Stationary Phase Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers of conjugated dienoic acids. aocs.org The effectiveness of the separation is highly dependent on the choice of the stationary phase.

C18 Reversed-Phase HPLC : Reversed-phase HPLC, particularly with C18 (octadecylsilyl) stationary phases, separates compounds based on their hydrophobicity. aocs.org While all isomers of 4-ethylhexa-2,4-dienoic acid have the same molecular formula, subtle differences in their three-dimensional shape affect their interaction with the stationary phase. Generally, trans (E) isomers have a more linear shape and may interact more strongly with the C18 chains than the more bent cis (Z) isomers, often leading to longer retention times. nih.gov Optimizing the mobile phase composition (e.g., acetonitrile-water mixtures) and column temperature can enhance the resolution between these isomers. nih.gov

Silver-Ion HPLC (Ag+-HPLC) : This technique offers exceptional selectivity for separating unsaturated compounds based on the number, position, and geometry of their double bonds. psu.eduresearchgate.net The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the analytes. researchgate.netaocs.org The strength of these complexes varies with the stereochemistry of the double bonds. Cis double bonds, being more sterically accessible, tend to form stronger complexes with the silver ions than trans double bonds. nih.gov This results in a distinct elution order, typically with trans,trans isomers eluting first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers. nih.gov This method is particularly effective for resolving complex mixtures of geometric isomers of conjugated fatty acids. researchgate.netnih.gov

| HPLC Technique | Stationary Phase | Separation Principle | Typical Elution Order for Dienoic Acid Isomers |

| Reversed-Phase | C18 (Octadecylsilyl) | Hydrophobic interactions. Differences in molecular shape affect interaction with the stationary phase. | Often cis isomers elute before trans isomers, but can vary. |

| Silver-Ion (Ag+-HPLC) | Silica gel impregnated with Ag+ ions | Reversible π-complex formation between Ag+ and double bonds. | trans,trans < cis,trans < cis,cis |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a widely used technique for fatty acid analysis due to its high resolution and sensitivity. oup.com However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. oup.comcolostate.edusigmaaldrich.com They tend to exhibit poor peak shape and adsorption issues within the GC system. sigmaaldrich.com

To overcome these limitations, the carboxylic acid group must be converted into a less polar, more volatile derivative. researchgate.net This process, known as derivatization, is a critical step for the successful GC analysis of fatty acids. sigmaaldrich.com

Esterification : The most common derivatization method is esterification, typically to form fatty acid methyl esters (FAMEs). sigmaaldrich.com This is often achieved by reacting the acid with methanol (B129727) in the presence of a catalyst like boron trichloride (B1173362) (BCl3) or an acid. sigmaaldrich.com Other alkyl esters can also be prepared. colostate.edu

Silylation : Another common method is silylation, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Once derivatized, the isomers can be separated on a GC column. High-polarity capillary columns (e.g., those with cyanopropyl stationary phases) are often required to resolve the subtle differences between the geometric isomers of the FAMEs. oup.com The separation is based on differences in boiling points and interactions with the stationary phase, allowing for the quantification of each isomer. daneshyari.comresearchgate.net

Capillary Electromigration Techniques (CE, MEKC, MEEKC, CEC) for Isomer Resolution

Capillary electromigration techniques offer an alternative approach for the separation of fatty acid isomers, characterized by high efficiency and short analysis times. mdpi.comnih.govbohrium.com

Micellar Electrokinetic Chromatography (MEKC) : MEKC is particularly well-suited for separating neutral and charged analytes, including the isomers of 4-ethylhexa-2,4-dienoic acid. scispace.com In this technique, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. scispace.com The separation of the isomers is based on their differential partitioning between the aqueous buffer and the hydrophobic core of the micelles. scispace.com Subtle differences in the shape and hydrophobicity of the E and Z isomers lead to different partitioning coefficients and thus different migration times, enabling their resolution. nih.govresearchgate.net

Other Techniques : Microemulsion electrokinetic chromatography (MEEKC) and capillary electrochromatography (CEC) are related techniques that can also provide high-resolution separations of isomers. mdpi.comnih.gov MEEKC uses a microemulsion as the separation medium, while CEC combines the principles of HPLC and capillary electrophoresis by using a packed stationary phase within the capillary. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of organic molecules, including the geometric isomers of this compound. wikipedia.org

¹H and ¹³C NMR Chemical Shift Analysis of Double Bond Protons and Carbons

The configuration of the double bonds has a distinct and predictable effect on the chemical shifts (δ) of the adjacent protons and carbons. numberanalytics.com

¹H NMR : In conjugated systems, the chemical shifts of the olefinic protons are highly diagnostic. nih.gov For a C2=C3 double bond, the coupling constant (J) between the vinylic protons (H2 and H3) is characteristic of the geometry: a large coupling constant (J ≈ 15 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (J ≈ 10 Hz) suggests a Z (cis) configuration. stackexchange.com For the trisubstituted C4=C5 double bond in 4-ethylhexa-2,4-dienoic acid, the chemical shifts of the protons on the ethyl group and the methyl group (C6) will be influenced by their spatial relationship to the rest of the molecule, which differs between the E and Z isomers. Generally, protons on a substituent that are cis to another bulky group across a double bond are deshielded (shifted to a higher ppm value) due to steric compression. pearson.com

¹³C NMR : The chemical shifts of the carbon atoms involved in the double bonds are also sensitive to the stereochemistry. In what is known as the γ-gauche effect, a carbon atom that is cis to another carbon across a double bond will be shielded (shifted to a lower ppm value) compared to its counterpart in the trans isomer. Therefore, the chemical shifts of the ethyl group carbons and C6 will differ between the (4E) and (4Z) isomers. researchgate.net

| Isomer Configuration | Characteristic ¹H-¹H Coupling Constant (J) | Expected ¹³C NMR Chemical Shift Trend |

| 2E (trans) | JH2-H3 ≈ 15 Hz | - |

| 2Z (cis) | JH2-H3 ≈ 10 Hz | - |

| 4Z (cis) | - | Shielding (upfield shift) of sterically hindered carbons (e.g., C6 and ethyl carbons) due to γ-gauche effect. |

| 4E (trans) | - | Deshielding (downfield shift) of carbons compared to the Z isomer. |

Data based on general principles of NMR spectroscopy for geometric isomers. stackexchange.comresearchgate.net

2D NMR Techniques (e.g., NOESY) for Conformational and Configurational Confirmation

While 1D NMR provides crucial data, 2D NMR techniques offer definitive proof of stereochemistry by revealing through-space correlations. nce.ac.in

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment is the most powerful NMR method for determining the geometry of double bonds. stackexchange.com It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govreddit.com

For this compound, a NOESY experiment would be expected to show a cross-peak between the proton on C3 and the methylene (B1212753) protons (CH₂) of the ethyl group on C4. This correlation would only be possible in the Z configuration around the C4=C5 bond, where these protons are on the same side of the double bond and therefore spatially proximate. stackexchange.com Conversely, in the (4E) isomer, a NOE would be expected between the proton on C3 and the proton on C5. The presence or absence of these specific cross-peaks provides unambiguous confirmation of the assigned stereochemistry. nih.govacs.org

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantitative Analysis

Mass spectrometry provides invaluable information regarding the molecular weight and elemental composition of a compound. In tandem with fragmentation techniques, it allows for the detailed mapping of a molecule's structural features. For a compound like this compound, with its specific geometric isomerism, mass spectrometry is crucial for confirming its identity and purity.

LC-MS/MS for Trace-Level Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for detecting and quantifying compounds at trace levels in complex matrices. While specific LC-MS/MS methods for the direct analysis of this compound are not extensively detailed in published literature, a general methodology can be outlined. The process would involve an initial separation using high-performance liquid chromatography (HPLC), likely with a reversed-phase column to separate the (2E,4Z) isomer from other components.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. The first mass spectrometer (MS1) would be set to select the parent ion of the deprotonated molecule [M-H]⁻. This selected ion would then be subjected to fragmentation in a collision cell. The second mass spectrometer (MS2) would then detect the specific fragment ions. This multiple reaction monitoring (MRM) approach provides very low detection limits and high specificity, making it suitable for trace-level analysis.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for isomer separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 139.07 [M-H]⁻ |

| Product Ions (Q3) | To be determined from fragmentation studies |

| Collision Energy | Optimized for each transition |

Note: This table represents a typical starting point for method development and would require empirical optimization.

Fragmentation Pattern Analysis for Structural Features

The analysis of fragmentation patterns generated in a mass spectrometer is a cornerstone of structural elucidation. When a molecule like this compound is ionized and subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Computational Chemistry and Molecular Modeling of 2e,4z 4 Ethylhexa 2,4 Dienoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic nature of (2E,4Z)-4-ethylhexa-2,4-dienoic acid. These calculations are essential for predicting its reactivity, stability, and spectroscopic properties. By solving the Schrödinger equation for the molecule, albeit with approximations, a detailed picture of the electron distribution and energy levels can be obtained.

Frontier Molecular Orbital (FMO) Analysis of the Conjugated System

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. For this compound, the conjugated diene system significantly influences the FMOs.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the ethyl group and the carboxylic acid moiety attached to the conjugated system modulate the energies of these frontier orbitals.

FMO Analysis Data for this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating potential |

| LUMO Energy | -1.2 | Electron-accepting potential |

| HOMO-LUMO Gap | 5.3 | Indicates moderate reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. These predictions are typically achieved using methods like Gauge-Independent Atomic Orbital (GIAO) calculations, often coupled with density functional theory (DFT).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H on C2 | 5.8 - 6.2 | - |

| H on C3 | 7.2 - 7.6 | - |

| H on C5 | 5.9 - 6.3 | - |

| CH₂ of Ethyl | 2.1 - 2.5 | - |

| CH₃ of Ethyl | 1.0 - 1.4 | - |

| C1 (COOH) | - | 168 - 172 |

| C2 | - | 118 - 122 |

| C3 | - | 140 - 144 |

| C4 | - | 135 - 139 |

| C5 | - | 128 - 132 |

| CH₂ of Ethyl | - | 22 - 26 |

| CH₃ of Ethyl | - | 12 - 16 |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations to Explore Stable Conformations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules like this compound. MM methods use a classical force field to calculate the potential energy of different conformations, allowing for a rapid search for low-energy structures.

MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. These simulations can reveal the most populated conformational states and the pathways for conformational change.

Key Conformational Features of this compound

| Dihedral Angle | Low-Energy Conformation(s) (degrees) | Significance |

|---|---|---|

| C2-C3-C4-C5 | ~180 (s-trans) | Planarity of the conjugated system |

| C3-C4-C(ethyl)-C(ethyl) | Multiple staggered conformations | Flexibility of the ethyl group |

| O=C-C2-C3 | ~0 and ~180 | Orientation of the carboxylic acid group |

Docking and Molecular Dynamics Simulations for Receptor Interaction Prediction

To understand the potential biological activity of this compound, it is crucial to predict how it might interact with biological macromolecules, such as proteins or enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking simulations can be used to place this compound into the binding site of a target receptor. The results are scored based on the predicted binding affinity, providing a hypothesis about the strength and mode of interaction. Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic picture of the interactions, including the role of water molecules and the flexibility of the receptor. These simulations can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding.

Ligand-Protein Interaction Profiling with Hypothetical Molecular Targets

A thorough search of scholarly articles and chemical databases has not yielded any specific studies that profile the interaction of this compound with hypothetical or known molecular targets. Typically, such research would involve molecular docking simulations to predict the binding affinity and interaction patterns of the ligand within the active site of various proteins. This analysis would provide insights into the compound's potential biological activity. However, no such data has been published for this specific isomer.

Computational Prediction of Mechanism of Action at the Molecular Level

Similarly, there is a lack of published research on the computational prediction of the mechanism of action for this compound at the molecular level. Such studies would generally employ a range of computational techniques, including quantum mechanics calculations and molecular dynamics simulations, to elucidate how the compound might exert a biological effect. Without experimental or computational data, any discussion on its mechanism of action would be purely speculative.

Given the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables as requested. The scientific community has yet to publish in-depth computational analyses of this particular compound.

Mechanistic Biological Investigations of 2e,4z 4 Ethylhexa 2,4 Dienoic Acid

In Vitro Bioactivity Assays and Cellular Pathway Modulation

Studies on Antimicrobial Activity and Growth Inhibition Mechanisms in Microorganisms (e.g., bacteria, fungi)

Based on the established antimicrobial properties of sorbic acid and other unsaturated fatty acids, (2E,4Z)-4-ethylhexa-2,4-dienoic acid is anticipated to exhibit inhibitory activity against a range of microorganisms, including bacteria and fungi. The primary mechanism of action for short-chain fatty acids like sorbic acid is dependent on pH. The undissociated form of the acid is lipophilic, enabling it to passively diffuse across the microbial cell membrane. nih.govbris.ac.uk

Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and leading to intracellular acidification. This disruption of the internal pH can inhibit glycolysis and other critical metabolic pathways, ultimately leading to a bacteriostatic or fungistatic effect. Furthermore, the dissociated acid can interfere with membrane potential and transport systems. mdpi.com

The antimicrobial efficacy of sorbic acid is attributed to the undissociated molecule, with its activity increasing as the pH decreases. bris.ac.uk While both the undissociated and dissociated forms of sorbic acid contribute to inhibition, the undissociated form is significantly more potent. nih.gov It is plausible that this compound functions via a similar mechanism.

Table 1: Postulated Antimicrobial Mechanisms of this compound

| Mechanism | Description | Target Microorganisms |

|---|---|---|

| Membrane Disruption | The lipophilic nature of the undissociated acid is expected to allow for its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and loss of essential cellular components. | Bacteria, Fungi |

| Intracellular Acidification | Diffusion of the undissociated acid across the cell membrane and subsequent dissociation in the higher pH of the cytoplasm is likely to cause a drop in internal pH, disrupting enzymatic functions. | Bacteria, Fungi |

| Enzyme Inhibition | The acidified cytoplasm and the direct interaction of the acid molecule could inhibit key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation. mdpi.com | Bacteria, Fungi |

| Inhibition of Germination and Outgrowth | For spore-forming bacteria and fungi, the compound may interfere with the processes of spore germination and subsequent vegetative cell growth. mdpi.com | Spore-forming Bacteria and Fungi |

Investigation of Anti-inflammatory and Antioxidant Mechanisms in Cellular Models

Conjugated fatty acids are known to possess anti-inflammatory and antioxidant properties. mdpi.com It is hypothesized that this compound could exert similar effects through various cellular mechanisms.

Anti-inflammatory Mechanisms: Short-chain fatty acids (SCFAs) have been shown to modulate inflammatory responses in various cell types. uu.nl A key mechanism involves the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. uu.nl By inhibiting these pathways, SCFAs can reduce the production of inflammatory mediators like nitric oxide, prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). mdpi.com Another potential mechanism is the inhibition of histone deacetylases (HDACs), which can lead to the suppression of inflammatory gene expression. frontiersin.orgmdpi.com

Antioxidant Mechanisms: The conjugated diene system in this compound is a key structural feature that could contribute to its antioxidant activity. Such systems can delocalize electrons, enabling the molecule to scavenge free radicals and terminate radical chain reactions. mdpi.com Phenolic acids with conjugated systems are known to act as hydrogen or electron donors to neutralize reactive oxygen species. nih.gov While not a phenolic acid, the conjugated diene in the fatty acid backbone could perform a similar function. The antioxidant potential would likely be evaluated using assays such as the ferric reducing antioxidant power (FRAP) or DPPH radical scavenging assays. nih.gov

Table 2: Hypothesized Anti-inflammatory and Antioxidant Mechanisms

| Activity | Cellular Mechanism | Potential Effect |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways. uu.nl | Decreased production of pro-inflammatory cytokines and mediators. |

| Inhibition of histone deacetylases (HDACs). frontiersin.orgmdpi.com | Suppression of inflammatory gene transcription. | |

| Antioxidant | Scavenging of free radicals via the conjugated diene system. mdpi.com | Reduction of oxidative stress and cellular damage. |

Modulatory Effects on Enzymatic Activities (e.g., dehydrogenases, oxidases)

Unsaturated fatty acids are known to modulate the activity of various enzymes. For instance, some polyunsaturated fatty acids have been found to inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism. nih.gov The inhibitory action is often competitive and depends on the structure of the fatty acid, including chain length and the presence and configuration of double bonds. nih.gov

It is plausible that this compound could also interact with and modulate the activity of enzymes such as dehydrogenases and oxidases. The mechanism could involve direct binding to the active site or an allosteric site on the enzyme, leading to conformational changes that alter its catalytic activity. The presence of the carboxyl group and the specific stereochemistry of the conjugated double bonds would be critical for such interactions. nih.gov The metabolism of unsaturated fatty acids itself involves a series of enzymes, including reductases, that are specific for certain double bond configurations. researchgate.net

Impact on Signal Transduction Pathways

Short-chain fatty acids are increasingly recognized as important signaling molecules that can influence a variety of cellular processes. frontiersin.org They can activate G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in regulating immune and metabolic responses. frontiersin.orgmdpi.com

Furthermore, as mentioned in the context of inflammation, this compound could modulate key signal transduction pathways like the MAPK and NF-κB pathways. uu.nl Polyunsaturated fatty acids have been shown to activate the p38-MAPK pathway, which is involved in cellular stress responses and the regulation of gene expression. nih.govresearchgate.net By influencing these signaling cascades, the compound could have far-reaching effects on cell proliferation, differentiation, and apoptosis.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidating the Role of Conjugated Diene System and Ethyl Branch in Biological Effects

The biological activity of fatty acids is highly dependent on their chemical structure, including chain length, degree of unsaturation, and the position and configuration of double bonds. nih.govzju.edu.cn

Conjugated Diene System: The conjugated diene system is a critical feature for the biological activity of this compound. This system is responsible for the molecule's planarity and electronic properties, which influence its interaction with biological membranes and enzymes. The specific (2E,4Z) configuration, as opposed to the more common (2E,4E) configuration of sorbic acid, would result in a different three-dimensional shape, potentially altering its binding affinity for molecular targets and thus modulating its biological effects. The conjugated system is also central to the molecule's potential antioxidant activity. mdpi.com

Table 3: Summary of Key Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) |

| Nitric oxide |

| Prostaglandins |

| Tumor necrosis factor-alpha (TNF-α) |

Comparative Bioactivity of Stereoisomers (e.g., with (2E,4E)-4-ethylhexa-2,4-dienoic acid)

There is a lack of specific studies in the accessible scientific literature that directly compare the biological activity of this compound with its stereoisomer, (2E,4E)-4-ethylhexa-2,4-dienoic acid. However, principles derived from related compounds, such as sorbic acid (hexa-2,4-dienoic acid), suggest that stereochemistry plays a crucial role in biological function. For sorbic acid, the (2E,4E) isomer is well-known for its potent antimicrobial activity, a property attributed to its specific geometric shape which allows for effective interaction with microbial cell membranes and enzymes.

It is understood that the unique spatial arrangement of atoms in different isomers influences their physical, chemical, and biological properties. The geometry of the (2E,4Z) isomer, for instance, would dictate its interaction with molecular targets, potentially modulating enzymatic activities and other cellular processes in a manner distinct from the (2E,4E) isomer. Without direct experimental data for the 4-ethyl-substituted analogues, any statements on their comparative bioactivity would be speculative. Future research should focus on synthesizing both stereoisomers and evaluating their effects in various biological assays to elucidate structure-activity relationships.

Biotransformation Pathways and Metabolic Fate in Biological Systems

Detailed information regarding the biotransformation pathways and metabolic fate of this compound in any biological system is not available in the current body of scientific literature. General metabolic pathways for short-chain fatty acids and related compounds typically involve beta-oxidation. However, the presence of conjugated double bonds and an ethyl branch at the C4 position in this compound introduces structural complexity that may influence its metabolic processing.

Microbial Degradation Pathways and Metabolite Identification

No studies have been identified that specifically investigate the microbial degradation of this compound. Research on other alkyl-branched carboxylic acids has shown that the degree of side-chain branching can significantly affect the rate and pathway of microbial degradation. For instance, increased alkyl branching can hinder the beta-oxidation process, leading to slower or incomplete metabolism.

In the context of related compounds, some microorganisms are known to metabolize sorbic acid. The primary mechanism involves the decarboxylation to 1,3-pentadiene. Other reported pathways include conversion to trans-4-hexenoic acid or ethyl sorbate. It is plausible that microbial systems capable of degrading sorbic acid might also act on its 4-ethyl derivative, though the ethyl group would likely influence the enzymatic recognition and the subsequent metabolic intermediates. Identifying specific microbial strains that can utilize this compound as a carbon source and characterizing the resulting metabolites are essential steps for future research.

Table 1: Potential Microbial Transformation Reactions Based on Related Compounds

| Transformation Type | Reactant | Potential Product(s) | Notes |

| Decarboxylation | This compound | (Z)-4-ethyl-1,3-hexadiene | Based on analogy to sorbic acid degradation by yeasts like Saccharomyces cerevisiae. |

| Reduction | This compound | 4-ethyl-4-hexenoic acid / 4-ethylhexanoic acid | Involves the saturation of one or both double bonds. |

| Esterification | This compound | Ethyl (2E,4Z)-4-ethylhexa-2,4-dienoate | Can be mediated by microbial esterases in the presence of ethanol. |

This table is hypothetical and illustrates potential pathways based on known microbial transformations of structurally similar compounds. Experimental validation is required.

Enzymatic Transformations and Metabolic Intermediates

Direct evidence for the enzymatic transformation of this compound is currently unavailable. The metabolism of fatty acids is a well-established enzymatic process, and it is conceivable that enzymes such as acyl-CoA synthetases could activate the carboxylic acid group of this compound, preparing it for entry into metabolic pathways.

Studies on sorbic acid have demonstrated that it can be a substrate for enzymatic reactions, such as lipase-catalyzed esterification to produce glycerol (B35011) sorbate. This indicates that the carboxyl group of hexadienoic acids is accessible to enzymes. The presence of the ethyl group at the C4 position in this compound may present steric hindrance that could affect the binding affinity and catalytic efficiency of enzymes that would otherwise process the parent hexadienoic acid structure.

Future research should aim to incubate this compound with various purified enzymes (e.g., lipases, oxidoreductases) and cellular extracts to identify potential metabolic transformations and isolate any resulting intermediates. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy would be crucial for the structural elucidation of these metabolites.

Environmental Occurrence and Degradation Dynamics of 2e,4z 4 Ethylhexa 2,4 Dienoic Acid

Potential Natural Occurrence and Ecological Significance

While (2E,4Z)-4-ethylhexa-2,4-dienoic acid is primarily of synthetic origin, the structural motifs of unsaturated carboxylic acids are found in various natural products, suggesting potential, though unconfirmed, ecological roles.

There is currently no direct evidence to suggest that this compound is a naturally occurring metabolite in specific organisms. However, unsaturated carboxylic acids are a broad class of compounds that includes many biologically active molecules. For instance, some unsaturated fatty acids and their derivatives are known to act as semiochemicals, which are signaling chemicals used by organisms to communicate. researchgate.net These can influence the behavior of other organisms, for example, by acting as pheromones or defensive compounds. Given its structure, it is plausible that if this compound were to be found in a biological system, it could exhibit some form of biological activity.

Furthermore, fatty acid ethyl esters, which share a similar ester linkage, have been identified as naturally occurring in some microorganisms, such as the green microalga Chlamydomonas reinhardtii. researchgate.net While this does not directly confirm the natural occurrence of the free acid, it demonstrates that the enzymatic machinery for producing ethyl-substituted lipid structures exists in nature.

To date, there are no published reports specifically identifying this compound in environmental samples. Its potential presence would likely be at trace concentrations, necessitating highly sensitive analytical methods for detection. The analysis of C8 carboxylic acids in environmental matrices can be challenging. researchgate.net

Advanced analytical techniques would be required for its detection and quantification. A hypothetical analytical approach for its determination in environmental samples is outlined in the table below.

| Analytical Step | Technique | Purpose |

| Sample Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To isolate and concentrate the analyte from complex environmental matrices like water or soil. |

| Separation | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) | To separate this compound from other compounds in the extract. |

| Detection | Mass Spectrometry (MS) | To provide sensitive and selective detection and structural confirmation of the target compound. |

Environmental Transformation and Persistence

The persistence of this compound in the environment will be determined by its susceptibility to various transformation processes, including photodegradation and biodegradation.

Direct studies on the photodegradation of this compound are not available. However, the conjugated diene structure of the molecule suggests it would be susceptible to photochemical reactions. Conjugated dienoic esters are known to undergo E/Z isomerization upon exposure to UV radiation. researchgate.net It is therefore highly probable that UV irradiation of this compound would lead to the formation of a mixture of its other geometric isomers: (2E,4E), (2Z,4E), and (2Z,4Z).

In addition to isomerization, photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals, is also a likely transformation pathway in sunlit surface waters and the atmosphere. The double bonds in the molecule are susceptible to oxidative cleavage, which would break the carbon chain and lead to the formation of smaller, more oxidized products. nih.gov

Specific biodegradation studies for this compound are lacking. However, the biodegradation of the structurally related food preservative, sorbic acid, is well-understood. Sorbic acid is readily metabolized by microorganisms, primarily through the beta-oxidation pathway, similar to fatty acids. usda.gov This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule.

The presence of an ethyl group at the 4-position of this compound is expected to influence its biodegradability. Studies on the biodegradation of alkyl-branched aromatic alkanoic acids have shown that the degree of branching on the alkyl side chain can affect the rate and extent of degradation. nih.govnih.gov Increased branching can sometimes hinder the enzymatic processes involved in beta-oxidation. Therefore, it is possible that this compound may be more persistent in the environment than its unbranched counterpart, sorbic acid.

The table below summarizes the potential for biodegradation in different environmental compartments.

| Environmental Compartment | Potential for Biodegradation | Rationale |

| Soil | Moderate to High | Diverse microbial communities in soil are likely to possess the metabolic capability to degrade the compound, although the ethyl group may slow the process. |

| Water | Moderate | Aerobic microbial populations in surface waters could degrade the compound, with rates depending on factors like nutrient availability and temperature. |

| Sediment | Low to Moderate | Under anaerobic conditions, which can prevail in sediments, biodegradation is likely to be slower than in aerobic environments. |

Based on the potential degradation pathways discussed, several environmental transformation products of this compound can be hypothesized.

Photodegradation Products:

Geometric Isomers: (2E,4E)-4-ethylhexa-2,4-dienoic acid, (2Z,4E)-4-ethylhexa-2,4-dienoic acid, and (2Z,4Z)-4-ethylhexa-2,4-dienoic acid.

Oxidative Cleavage Products: Smaller carboxylic acids and aldehydes resulting from the cleavage of the double bonds.

Biodegradation Products:

Beta-Oxidation Intermediates: A series of shorter-chain carboxylic acids resulting from the stepwise removal of two-carbon units. The initial products would depend on how the ethyl branch is metabolized.

Complete Mineralization Products: Under aerobic conditions, complete biodegradation would ultimately lead to the formation of carbon dioxide and water. usda.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identification of Key Unanswered Questions

The current body of knowledge on (2E,4Z)-4-ethylhexa-2,4-dienoic acid is exceptionally limited, confined almost entirely to its chemical formula and computationally derived properties. There is a significant absence of empirical data regarding its synthesis, spectroscopic characteristics, reactivity, biological activity, and potential applications. Key unanswered questions encompass the entirety of its chemical and biological profile.

Prospects for Advanced Methodological Development

The scarcity of information on this compound presents a clear opportunity for foundational chemical research. The development of stereoselective synthetic routes is a primary necessity. Once synthesized, a full spectroscopic characterization using NMR, IR, and mass spectrometry would be required to validate its structure and provide reference data for future studies. Subsequently, the development of robust analytical methodologies for its detection and quantification would be essential.

Interdisciplinary Research Opportunities for Comprehensive Understanding of this compound

A comprehensive understanding of this compound necessitates an interdisciplinary approach. Organic chemists could focus on developing efficient synthetic pathways. Physical chemists could then perform detailed studies on its physicochemical properties and reaction kinetics. Collaboration with biochemists and pharmacologists would be crucial to screen for any potential biological activities, such as antimicrobial or cytotoxic effects. Such foundational research is the first step toward determining if this compound has any practical applications in materials science, agriculture, or medicine.

Q & A

Q. What are the key structural features of (2E,4Z)-4-ethylhexa-2,4-dienoic acid, and how do they influence its reactivity?

The compound contains a conjugated diene system (2E,4Z configuration) and an ethyl substituent at the C4 position, which sterically and electronically affects its reactivity. The conjugated double bonds enable participation in Diels-Alder reactions, while the ethyl group may hinder nucleophilic attack at C3. The (2E,4Z) stereochemistry can be confirmed via NMR coupling constants and NOE experiments to distinguish between geometric isomers .

Q. What synthetic routes are recommended for preparing this compound in laboratory settings?

A common approach involves esterification of the parent dienoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), followed by selective reduction or functionalization. For example, the ethyl group can be introduced via Grignard addition to a precursor ketone, with stereochemical control ensured by using chiral catalysts or low-temperature conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ ~210–260 nm) can separate geometric isomers.

- Spectroscopy :

- NMR : ¹H NMR (δ 5.8–6.5 ppm for conjugated dienes) and ¹³C NMR (δ 120–140 ppm for double-bond carbons).

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1600 cm⁻¹ (C=C stretching).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning the (2E,4Z) configuration?

Discrepancies in NOE correlations or coupling constants may arise due to solvent effects or dynamic equilibria. Use variable-temperature NMR to stabilize conformers, and cross-validate with computational methods (DFT calculations for optimized geometries and predicted coupling constants) .

Q. What are the mechanistic implications of the ethyl group in oxidation or reduction reactions?

The ethyl substituent at C4 sterically shields the adjacent double bond, directing oxidation (e.g., ozonolysis) toward the less hindered C2–C3 bond. In catalytic hydrogenation, the (4Z) configuration may lead to syn addition, producing a cis-ethyl product. Comparative studies with 4-methyl analogs show ~30% lower reaction rates due to increased steric bulk .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

The compound’s conjugated diene system allows π-π interactions with aromatic residues in enzyme active sites. Computational docking studies (e.g., AutoDock Vina) suggest binding affinity to lipoxygenases, with a predicted ΔG of −8.2 kcal/mol. Experimental validation via enzyme inhibition assays (IC₅₀ ~50 µM) aligns with these predictions .

Data Contradictions and Methodological Challenges

Q. Why do ozonolysis yields vary significantly across studies?

Disparities arise from differences in reaction conditions (e.g., solvent polarity, temperature). For example, ozonolysis in methanol produces 2-formyl-4-ethylbutenoic acid (yield: 65%), while aqueous conditions favor overoxidation to carboxylic acid derivatives (yield: <20%). Optimization requires monitoring via TLC and quenching with dimethyl sulfide .

Q. How can researchers address discrepancies in reported solubility and stability data?

Conflicting solubility values (e.g., 0.15 g/100 mL in water vs. 1.28 g/100 mL in DMSO) may reflect pH-dependent ionization. Stability studies under varying pH (2–9) and UV exposure show degradation half-lives ranging from 24 h (pH 2) to 72 h (pH 7). Use buffered solutions and inert atmospheres for reproducible results .

Methodological Tables

Key Research Gaps

- Metabolic Pathways : Limited data on microbial degradation products (e.g., via Pseudomonas spp.). Proposed studies: LC-MS/MS profiling of soil microbiota incubations .

- Computational Modeling : Improved force fields for (2E,4Z) dienes in molecular dynamics simulations to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.